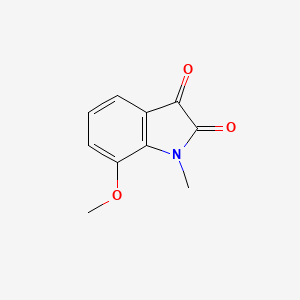
7-methoxy-1-methyl-1H-Indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-1-methyl-1H-Indole-2,3-dione is a chemical compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-1H-Indole-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
7-methoxy-1-methyl-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinones, while reduction can produce different indoline derivatives.
科学研究应用
7-methoxy-1-methyl-1H-Indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-methoxy-1-methyl-1H-Indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 7-methoxyindole
- 5-methoxy-1H-indole-2,3-dione hydrate
- 4,5-dichloro-1H-indole-2,3-dione
Uniqueness
7-methoxy-1-methyl-1H-Indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
7-methoxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3 |
InChI 键 |
VZQGDVPRRFXAQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
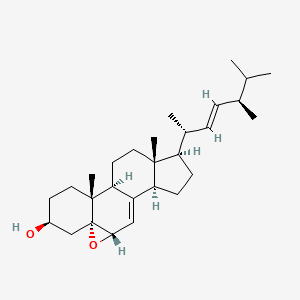
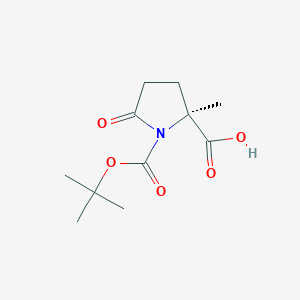
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)



![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
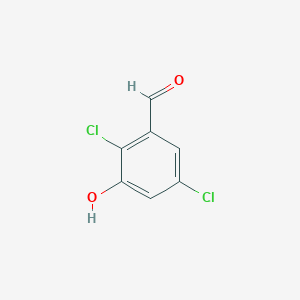
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
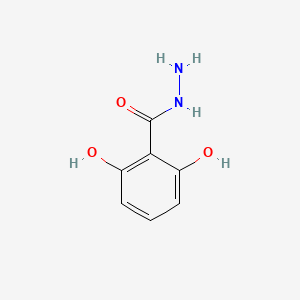
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
